Carbamic azide, (2-phenylethyl)-
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Overview
Description
Carbamic azide, (2-phenylethyl)-, is an organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. The compound has a unique structure that includes an azide group attached to a carbamate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic azide, (2-phenylethyl)-, can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with phosgene to form the corresponding carbamoyl chloride, which is then treated with sodium azide to yield the desired carbamic azide . Another method involves the Curtius rearrangement, where an acyl azide is thermally decomposed to form an isocyanate, which can then react with an alcohol to produce the carbamate .
Industrial Production Methods
Industrial production of carbamic azides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic azide, (2-phenylethyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement to form isocyanates, which can further react to form carbamates or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Thermal decomposition of acyl azides.
Major Products Formed
Substitution: Alkyl azides
Reduction: Primary amines
Rearrangement: Isocyanates, which can further form carbamates or amines
Scientific Research Applications
Carbamic azide, (2-phenylethyl)-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic azide, (2-phenylethyl)-, involves its ability to undergo various chemical transformations. The azide group can act as a nucleophile, participating in substitution reactions, or as a precursor to isocyanates through rearrangement reactions . These isocyanates can then react with nucleophiles to form carbamates or amines, which are key intermediates in many biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar reactivity but different applications.
Methyl carbamate: Another simple carbamate used in different industrial applications.
Phenyl carbamate: Similar structure but with a phenyl group instead of a 2-phenylethyl group.
Uniqueness
Carbamic azide, (2-phenylethyl)-, is unique due to its azide group, which provides additional reactivity and versatility in organic synthesis. Its ability to undergo rearrangement to form isocyanates sets it apart from simpler carbamates, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
54614-92-5 |
---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-diazo-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C9H10N4O/c10-13-12-9(14)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
InChI Key |
GNGXBCBDOAFKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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